1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine
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Overview
Description
1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine is a chemical compound with the molecular formula C11H13F3N2O2S and a molecular weight of 294.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a trifluoromethyl group attached to a benzenesulfonyl moiety, linked to a piperazine ring .
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target proteins, where it can modulate their activity by inhibiting or activating specific pathways .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine can be compared with other similar compounds, such as:
2-(Trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1-(2-Trifluoromethylphenyl)piperazine: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical reactivity and applications.
1-(2-Fluorophenyl)piperazine: This compound has a fluorine atom instead of a trifluoromethyl group, leading to differences in lipophilicity and biological activity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the sulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)9-3-1-2-4-10(9)19(17,18)16-7-5-15-6-8-16/h1-4,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKWJTQNAUIMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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